1-(2-cyclopropylethyl)-1H-1,2,3-triazol-4-amine physicochemical properties
1-(2-cyclopropylethyl)-1H-1,2,3-triazol-4-amine physicochemical properties
An in-depth technical analysis of 1-(2-cyclopropylethyl)-1H-1,2,3-triazol-4-amine requires a fundamental understanding of how its three distinct structural motifs—the 1,2,3-triazole core, the exocyclic 4-amino group, and the cyclopropylethyl aliphatic chain—synergize to dictate its physicochemical behavior and pharmacological utility.
As a Senior Application Scientist, I have structured this whitepaper to move beyond basic molecular descriptors. We will explore the causality behind its physicochemical properties, its role in modern structure-based drug design, and the self-validating experimental protocols required to characterize it.
Structural and Electronic Profiling
The molecule integrates three distinct pharmacophores, each contributing to its overall physicochemical profile:
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The 1H-1,2,3-Triazole Core: This heterocycle is a highly stable, rigid scaffold characterized by a large dipole moment (~5.0 Debye) and a high degree of aromatic stabilization[1]. It acts as an exceptional bioisostere for amide bonds, capable of participating in robust dipole-dipole interactions and acting as a hydrogen-bond acceptor.
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The 4-Amino Substituent: The exocyclic amine at the 4-position acts as a strong electron-donating group via resonance. This electron donation significantly increases the nucleophilicity and electron density of the adjacent triazole nitrogens (N2 and N3). In metalloenzyme inhibition, this electronic modulation is critical for forming long-lived coordination complexes with metal centers [2].
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The 2-Cyclopropylethyl Chain: The cyclopropyl ring possesses unique "double-bond-like" character due to its bent Walsh orbitals. It provides a rigid, compact steric bulk that fits precisely into "alkyl-induced" hydrophobic pockets—a structural strategy heavily exploited to achieve high isoform selectivity in kinase inhibitors (e.g., PI3Kγ) [3]. Furthermore, the cyclopropyl moiety offers superior metabolic stability against cytochrome P450-mediated oxidation compared to linear alkyl chains.
Quantitative Physicochemical Parameters
Understanding the baseline metrics of this compound is essential for predicting its pharmacokinetic (PK) behavior. The data below summarizes its core parameters.
| Property | Value / Estimate | Experimental/Computational Basis |
| Molecular Formula | C₇H₁₂N₄ | - |
| Molecular Weight | 152.20 g/mol | - |
| Topological Polar Surface Area (TPSA) | 56.7 Ų | Triazole core (30.7 Ų) + Primary Amine (26.0 Ų) |
| LogP (Octanol/Water) | 0.8 – 1.2 | Lipophilic cyclopropyl chain balanced by the highly polar triazole-amine core. |
| Hydrogen Bond Donors | 1 | Exocyclic -NH₂ group (capable of donating 2 hydrogens). |
| Hydrogen Bond Acceptors | 3 | Triazole ring nitrogens (N1, N2, N3). |
| Dipole Moment | ~5.0 Debye | Characteristic of the 1,2,3-triazole core [1]. |
Pharmacological Relevance: Metalloenzyme Inhibition
The 4-amino-1,2,3-triazole scaffold has emerged as a privileged structure in the design of Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors[4]. IDO1 is a heme-containing enzyme responsible for the degradation of tryptophan to kynurenine, a pathway that drives tumor-induced immunosuppression.
Mechanistic Causality: The electron-rich nature of the 4-amino-1,2,3-triazole allows the triazole nitrogen to form a highly stable coordination bond with the ferrous iron (Fe²⁺) in the IDO1 heme active site. Simultaneously, the 2-cyclopropylethyl group projects into the adjacent hydrophobic auxiliary pocket, anchoring the inhibitor and drastically reducing the dissociation rate (off-rate) of the complex [4].
Fig 1: Pharmacological pathway of 4-amino-1,2,3-triazoles in IDO1-mediated immunosuppression reversal.
Synthesis Methodology
The regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles is universally achieved via Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC) [5]. To synthesize 1-(2-cyclopropylethyl)-1H-1,2,3-triazol-4-amine, 2-cyclopropylethyl azide is reacted with a protected ynamine (or a synthetic equivalent like a nitroalkene followed by reduction).
Fig 2: CuAAC workflow ensuring strict 1,4-regioselectivity of the triazole core.
Step-by-Step CuAAC Protocol
Note: This protocol incorporates a self-validating redox cycle.
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Preparation of the Azide: Dissolve 2-cyclopropylethyl azide (1.0 eq) and the protected alkyne equivalent (1.05 eq) in a 1:1 mixture of tert-butanol and water.
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Catalyst Initiation: Add Copper(II) sulfate pentahydrate (0.05 eq) followed by sodium ascorbate (0.15 eq).
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Causality & Self-Validation: Cu(I) is highly susceptible to aerobic oxidation to Cu(II), which catalyzes unwanted alkyne homocoupling (Glaser coupling). By adding a 3x molar excess of sodium ascorbate relative to copper, the system maintains a strictly reducing environment, self-correcting any oxidized copper back to the catalytically active +1 state.
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Reaction: Stir the mixture at room temperature for 12 hours. The reaction progress is monitored via LC-MS.
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Deprotection: If a Boc-protected ynamine was used, treat the isolated intermediate with 20% TFA in DCM for 2 hours to yield the free 4-amino group.
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Purification: Purify via reverse-phase preparative HPLC to isolate the pure 1-(2-cyclopropylethyl)-1H-1,2,3-triazol-4-amine.
Experimental Protocols for Physicochemical Characterization
Computational models often misjudge the solvation energy of the highly polar, electron-rich 4-amino-triazole core. Therefore, empirical validation is mandatory.
Determination of LogP (Shake-Flask Method)
To accurately determine the lipophilicity contributed by the cyclopropylethyl group against the polar triazole core, a highly controlled shake-flask protocol is required.
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Phase Mutual Saturation (Critical Step): Stir equal volumes of n-octanol and aqueous phosphate buffer (pH 7.4) together for 24 hours at 25°C, then allow them to separate.
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Causality & Self-Validation: Pre-saturating the phases ensures that micro-volumes of water do not dissolve into the octanol (and vice versa) during the actual experiment. This prevents phase volume shifts that would skew the final concentration ratios.
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Analyte Introduction: Dissolve 1 mg of 1-(2-cyclopropylethyl)-1H-1,2,3-triazol-4-amine in 10 mL of the pre-saturated aqueous buffer.
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Partitioning: Add 10 mL of pre-saturated n-octanol. Shake the biphasic system at 25°C for 60 minutes, then centrifuge at 3000 rpm for 15 minutes to ensure complete phase separation.
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Quantification: Extract aliquots from both phases and quantify the compound concentration using LC-MS/MS. Calculate LogP as Log10([C]octanol/[C]water) .
pKa Determination via Potentiometric Titration
The pKa of the 4-amino group and the conjugate acid of the triazole ring dictate the molecule's ionization state at physiological pH.
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Background Titration: Titrate a blank solution of 0.15 M KCl (to maintain constant ionic strength) with 0.1 M NaOH and 0.1 M HCl.
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Causality & Self-Validation: Titrating the blank solvent first establishes a baseline. Subtracting this baseline from the sample titration ensures that the measured inflection points belong solely to the protonation/deprotonation of the triazole-amine, eliminating solvent buffering artifacts.
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Sample Titration: Dissolve the compound in the 0.15 M KCl solution at a concentration of 1 mM.
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Measurement: Titrate from pH 2.0 to pH 11.0 using an automated potentiometric titrator. The pKa is derived from the inflection points of the first derivative of the titration curve.
References
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Silva, F. C. d., et al. "Biological Properties of 1H-1,2,3- and 2H-1,2,3-Triazoles." ResearchGate, 2015. Available at:[Link]
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Hou, X., et al. "Rational design of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors featuring 1,2,3-triazole derivatives with enhanced anti-inflammatory and analgesic efficacy." Semantic Scholar, 2022. Available at:[Link]
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Attwood, M. M., et al. "Discovery of Potent and Selective PI3Kγ Inhibitors." PubMed, 2020. Available at:[Link]
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Lewis-Ballester, A., et al. "Critical Assessment of a Structure-Based Screening Campaign for IDO1 Inhibitors: Tips and Pitfalls." MDPI, 2022. Available at:[Link]
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Williams, M. B., et al. "Synthesis of 1,2,3-Triazoles." Organic Chemistry Portal, 2023. Available at:[Link]
